molecular formula C12H11NO4 B3264992 Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate CAS No. 4008-46-2

Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate

Cat. No.: B3264992
CAS No.: 4008-46-2
M. Wt: 233.22 g/mol
InChI Key: JFWIAQNNAPXWLS-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Advanced Medicinal Chemistry and Biological Sciences

The quinoline nucleus is a cornerstone in the development of therapeutic agents, a fact underscored by its presence in numerous natural products and synthetic drugs. The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse library of derivatives with a wide spectrum of pharmacological activities. nih.gov These include, but are not limited to, antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties. The ability of the quinoline scaffold to be tailored to specific biological targets has made it an enduring focus of drug discovery and development programs.

Overview of 4-Hydroxyquinoline (B1666331) Analogues in Scholarly Investigations

Within the broad class of quinoline derivatives, 4-hydroxyquinolines represent a significant and extensively studied subgroup. These compounds are characterized by a hydroxyl group at the C4-position of the quinoline ring system. This particular substitution pattern imparts distinct chemical properties and biological activities. Notably, 4-hydroxy-2-quinolinone, a tautomeric form, is a key structural feature in various biologically active compounds. Research into 4-hydroxyquinoline analogues has revealed their potential as anti-inflammatory agents, inhibitors of enzymes such as soybean lipoxygenase (LOX), and as scaffolds for multi-target agents. mdpi.com The synthesis and biological evaluation of these analogues are a continuous area of scholarly investigation, aiming to uncover new therapeutic potentials.

Specific Research Context of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate within the Quinoline Class

This compound is a specific derivative within the expansive quinoline family. Its structure is characterized by a quinoline core with a hydroxyl group at the 4-position, a methoxy (B1213986) group at the 8-position, and a methyl carboxylate group at the 2-position. While extensive research exists for the broader quinoline and 4-hydroxyquinoline classes, detailed scholarly articles focusing specifically on the synthesis, characterization, and biological activity of this compound are not widely available in the public domain.

The presence of the 4-hydroxyquinoline core suggests a potential for biological activity, and the additional functional groups—the methoxy and methyl carboxylate moieties—would be expected to modulate its physicochemical properties and target interactions. The methoxy group at the 8-position can influence the compound's lipophilicity and electronic properties, which are critical determinants of its pharmacokinetic and pharmacodynamic profile. The methyl carboxylate group at the 2-position provides a site for potential hydrogen bonding and could be a key feature for binding to biological targets.

Given the established biological significance of related compounds, this compound represents a molecule of interest for further investigation. Its structural features place it in a chemical space that has historically yielded compounds with significant therapeutic potential. Future research would be necessary to elucidate its specific chemical and biological properties.

Interactive Data Table: Physicochemical Properties of this compound

While detailed experimental data is limited, the following table outlines the basic physicochemical properties of this compound, derived from its chemical structure.

PropertyValueSource
CAS Number 7101-90-8 scbt.com
Molecular Formula C₁₂H₁₁NO₄ scbt.com
Molecular Weight 233.22 g/mol scbt.com
IUPAC Name This compoundN/A
Canonical SMILES COC1=CC=CC2=C1N=C(C(=C2)O)C(=O)OCN/A
InChI Key N/AN/A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 8-methoxy-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-10-5-3-4-7-9(14)6-8(12(15)17-2)13-11(7)10/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWIAQNNAPXWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Advanced Reaction Pathways for Methyl 4 Hydroxy 8 Methoxyquinoline 2 Carboxylate and Analogous Structures

Core Quinoline (B57606) Skeleton Construction Strategies

The construction of the fundamental quinoline framework is a well-established area of organic synthesis, with several named reactions providing versatile entry points to this important heterocyclic system. These methods often involve the cyclization of aniline (B41778) derivatives with a three-carbon component.

Gould-Jacob Cyclization and its Mechanistic Variants

The Gould-Jacob reaction is a powerful and widely employed method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgresearchgate.net The reaction proceeds through the initial condensation of an aniline with an alkoxymethylene malonic ester, such as diethyl 2-(ethoxymethylene)malonate, to form an anilidomethylenemalonic ester intermediate. wikipedia.orgablelab.eu This is followed by a thermal cyclization to yield the 4-hydroxyquinoline scaffold. ablelab.eu

The synthesis of the target compound, Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate, can be achieved via this pathway starting from 2-methoxyaniline. The reaction involves two key steps:

Condensation: 2-methoxyaniline is reacted with a dialkyl 2-(ethoxymethylene)malonate. The nucleophilic amine attacks the electrophilic enol ether, followed by the elimination of ethanol (B145695) to form the corresponding anilinomethylenemalonate.

Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether, to induce an intramolecular cyclization. This step involves a 6-electron electrocyclization, followed by tautomerization to the more stable 4-hydroxyquinoline form. Subsequent hydrolysis of the resulting ester at the 3-position and decarboxylation would be necessary if the starting malonate was a 3-carboxylate derivative, however, direct use of a 2-carboxylate precursor is also possible.

The regioselectivity of the cyclization is a crucial aspect of the Gould-Jacob reaction, particularly with substituted anilines. The cyclization can occur at either of the two ortho positions relative to the amino group. For 2-methoxyaniline, the cyclization leading to the 8-methoxyquinoline (B1362559) derivative is generally favored due to electronic and steric factors.

Reactant 1Reactant 2ConditionsProductYieldReference
AnilineDiethyl ethoxymethylenemalonate1. Condensation 2. Thermal cyclization in Dowtherm2-Methyl-4-hydroxyquinoline85-90% nih.gov
Substituted AnilinesDiethyl 2-(ethoxymethylene)malonate1. Condensation 2. Thermal intramolecular cyclization in diphenyl etherSubstituted 4-hydroxyquinolinesHigh yields wikipedia.org

Condensation Reactions Utilizing Activated Methylene (B1212753) Compounds

Another significant strategy for quinoline synthesis involves the condensation of ortho-aminoaryl aldehydes or ketones with compounds containing an activated methylene group, a reaction known as the Friedländer synthesis. organic-chemistry.org This method offers a direct route to substituted quinolines. The reaction is typically catalyzed by either an acid or a base and involves an initial aldol-type condensation followed by cyclization and dehydration. organic-chemistry.org

For the synthesis of a quinoline-2-carboxylate derivative, an ortho-aminobenzaldehyde can be condensed with a β-keto ester or a malonic ester derivative. The active methylene group of the ester acts as the nucleophile, attacking the aldehyde carbonyl. The resulting intermediate then undergoes intramolecular cyclization via attack of the aniline nitrogen onto the ester carbonyl, followed by dehydration to afford the quinoline ring.

A variation of this approach, known as the Knoevenagel condensation, can also be employed. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, often catalyzed by a weak base. rsc.org For instance, the reaction of o-aminobenzaldehydes with malononitrile (B47326) under neat conditions has been shown to produce quinoline derivatives. pressbooks.pub

Reactant 1Reactant 2Catalyst/ConditionsProductReference
2-NitrobenzaldehydeActive Methylene CompoundsFe/AcOH, 95–110 °CSubstituted Quinolines organic-chemistry.org
o-AminobenzaldehydesMalononitrileNeat conditionsQuinoline derivatives pressbooks.pub

Phthalic Anhydride (B1165640) Aminolysis and Subsequent Cyclization via Dieckmann Condensation for Isoquinoline (B145761) Derivatives

While the previous sections focused on quinoline synthesis, the construction of the isomeric isoquinoline core is also of great importance. A powerful method for the formation of cyclic β-keto esters is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester. libretexts.orgnih.gov This reaction is particularly useful for forming five- and six-membered rings. nih.govresearchgate.net

To construct an isoquinoline-2-carboxylate scaffold, a suitable diester precursor is required. This can be prepared through a multi-step sequence starting from phthalic anhydride. The process involves:

Aminolysis of Phthalic Anhydride: Phthalic anhydride is reacted with an amino acid ester, such as glycine (B1666218) methyl ester, to open the anhydride ring and form a phthalamic acid derivative.

Reduction and Esterification: The carboxylic acid group of the phthalamic acid is then reduced, for instance using a borane (B79455) reducing agent, and the resulting alcohol is converted to a second ester group, yielding the necessary diester precursor.

Dieckmann Condensation: The diester is then treated with a strong base, such as sodium ethoxide, to induce an intramolecular condensation. The base abstracts a proton from the α-carbon of one ester group, creating an enolate which then attacks the carbonyl of the other ester group, forming a six-membered ring. Subsequent workup yields the β-keto ester, which is a key intermediate for isoquinoline derivatives. The cyclic β-keto ester can then be further modified to introduce the desired aromaticity of the isoquinoline ring system.

Regioselective Functionalization and Derivatization Techniques

Once the core quinoline or isoquinoline skeleton is constructed, further functionalization is often necessary to achieve the desired substitution pattern. Regioselectivity in these reactions is of paramount importance.

Alkylation Reactions (O-, N-, and S-Alkylation) and Selectivity Studies

The alkylation of 4-hydroxyquinoline derivatives presents an interesting case of regioselectivity, as these compounds can exist in tautomeric forms, allowing for alkylation at either the oxygen (O-alkylation) or the nitrogen (N-alkylation). The outcome of the alkylation reaction is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent. mdpi.com

In the case of compounds similar to this compound, such as methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, studies have shown that alkylation can be directed towards different heteroatoms. For this thioxo-analog, initial alkylation with methyl iodide in the presence of a mild base like triethylamine (B128534) occurs selectively on the sulfur atom (S-methylation). researchgate.net Subsequent alkylation of the resulting S-methylated product with a stronger base and methyl iodide leads to a mixture of O- and N-methylated products, with O-methylation being the predominant pathway. researchgate.net

This suggests that for this compound, the 4-hydroxy group is the most likely site for O-alkylation under basic conditions. The selectivity between O- and N-alkylation can be tuned by the reaction conditions. Generally, harder alkylating agents and polar aprotic solvents tend to favor O-alkylation, while softer alkylating agents and non-polar solvents may favor N-alkylation.

SubstrateAlkylating AgentBase/SolventProductsObservationReference
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylateCH₃ITriethylamine/DMFS-methylated productSelective S-alkylation researchgate.net
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylateCH₃IStrong baseMixture of O- and N-methylated productsPredominantly O-methylation researchgate.net
Quinolinols/IsoquinolinolsAliphatic alcoholsMitsunobu conditionsMixture of N- and O-alkylated productsRatio depends on solvent, reagents, and substrate structure mdpi.com

Esterification and Amidation Protocols for Carboxylic Acid Derivatives

The carboxylic acid or ester functionality at the 2-position of the quinoline ring provides a handle for further derivatization through esterification and amidation reactions.

Esterification: If the synthesis yields the 4-hydroxy-8-methoxyquinoline-2-carboxylic acid, it can be converted to the corresponding methyl ester via standard esterification protocols. The Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol (methanol in this case) in the presence of a strong acid catalyst like sulfuric acid, is a common and effective method. masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and using a large excess of the alcohol helps to drive the reaction towards the ester product. organic-chemistry.org

Amidation: The methyl ester of 4-hydroxy-8-methoxyquinoline-2-carboxylate can be converted to a wide range of amides by reacting it with primary or secondary amines. This reaction, known as aminolysis, typically requires heating the ester with the desired amine. In some cases, a catalyst may be employed to facilitate the reaction. Alternatively, the corresponding carboxylic acid can be coupled with an amine using a variety of coupling agents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like Hünig's base. nih.gov This method is often highly efficient and can be performed under mild conditions. nih.gov

Starting MaterialReagentsReaction TypeProductReference
4-Hydroxyquinoline-2-carboxylic acidMethanol (B129727), Sulfuric acidFischer EsterificationMethyl 4-hydroxyquinoline-2-carboxylate masterorganicchemistry.comorganic-chemistry.org
Alkali metal carboxylate saltsAmines, HBTU, Hünig's baseAmidationAmides nih.gov

Strategic Application of Protecting Group Chemistry

In the multi-step synthesis of complex molecules like this compound, the strategic use of protecting groups is essential for achieving chemoselectivity. wikipedia.org A protecting group is a molecular fragment that is temporarily attached to a functional group to mask its reactivity during a chemical transformation elsewhere in the molecule. organic-chemistry.org This approach prevents unwanted side reactions and allows for the selective modification of other functional groups. wikipedia.org The selection of a suitable protecting group is critical; it must be easy to introduce, stable under the desired reaction conditions, and readily removable in high yield without affecting the rest of the molecule. uchicago.edu

In the context of synthesizing substituted quinolines, protecting groups are frequently employed for hydroxyl (-OH) and amino (-NH2) functionalities, both of which are present or are precursors in the synthetic pathway to the target compound. For instance, the phenolic hydroxyl group at the 4-position of the quinoline core is acidic and nucleophilic, which could interfere with reactions involving strong bases or electrophiles. To circumvent this, the hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) ether, methoxymethyl ether) or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether). libretexts.org These groups are generally stable across a range of reaction conditions but can be selectively removed later. For example, a benzyl ether is typically cleaved via hydrogenolysis, while silyl ethers are removed using fluoride (B91410) ion sources. libretexts.org

Table 1: Common Protecting Groups for Hydroxyl and Amino Functions in Quinoline Synthesis This table is interactive. Click on the headers to sort.

Functional Group Protecting Group Abbreviation Introduction Reagents Removal Conditions
Hydroxyl (-OH) Benzyl ether Bn Benzyl bromide (BnBr), Base (e.g., NaH) Hydrogenolysis (H₂, Pd/C)
Hydroxyl (-OH) tert-Butyldimethylsilyl ether TBDMS TBDMS-Cl, Imidazole Fluoride ion (e.g., TBAF)
Hydroxyl (-OH) Methoxymethyl ether MOM MOM-Cl, Base (e.g., DIPEA) Acid (e.g., HCl)
Amino (-NH₂) tert-Butyloxycarbonyl Boc Boc₂O Strong acid (e.g., TFA)

Expedited Synthetic Approaches

Modern synthetic chemistry increasingly relies on methods that are not only efficient but also environmentally sustainable. Microwave-assisted synthesis has emerged as a powerful tool that aligns with the principles of green chemistry, offering significant advantages over conventional heating methods for the synthesis of heterocyclic compounds, including quinolines. benthamdirect.com This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, often leading to a dramatic reduction in reaction times, increased product yields, and improved purity. benthamdirect.comresearchgate.netrsc.org

The application of microwave energy can accelerate reaction rates by orders of magnitude. For example, syntheses of quinoline-2-carboxylates that might require several hours of reflux under conventional conditions can often be completed in a matter of minutes in a microwave reactor. researchgate.net This rapid heating can also minimize the formation of side products that may occur during prolonged exposure to high temperatures. rsc.org

Several established named reactions for quinoline synthesis, including the Doebner-von Miller, Combes, and Friedländer syntheses, have been successfully adapted to microwave conditions. researchgate.netiipseries.org The efficiency of these reactions is often enhanced, allowing for the rapid generation of a diverse library of quinoline derivatives. The combination of microwave irradiation with solvent-free conditions or the use of solid-supported catalysts can further enhance the environmental credentials of the synthetic process. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis This table is interactive. Click on the headers to sort.

Reaction Type Heating Method Reaction Time Yield (%) Reference
Povarov-type reaction Conventional 12-24 hours Low-Moderate rsc.org
Povarov-type reaction Microwave 20-25 minutes 40-68% rsc.org
General Quinoline Synthesis Conventional 8-10 hours ~40% rsc.org

Analysis of By-product Formation and Reaction Optimization (e.g., Doebner Reaction By-products)

The optimization of reaction conditions is paramount to maximizing the yield of the desired product while minimizing the formation of by-products. The Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, serves as an illustrative example. iipseries.orgwikipedia.org While effective, this reaction can be susceptible to side reactions depending on the nature of the substrates used.

One documented side reaction occurs when the aniline substrate contains specific substituents. For instance, the use of 2-chloro-5-aminopyridine in a Doebner reaction reportedly fails to yield the expected quinoline derivative. Instead, cyclization can occur at the amino group rather than the benzene (B151609) ring, leading to the formation of a pyrrolidine (B122466) derivative. wikipedia.org In other variations of quinoline synthesis, different unexpected by-products can arise. For example, in a related synthesis of quinolinium salts, a key by-product was isolated and identified as 2-phenylpyrrolo[1,2-a]quinoline. researchgate.net

The formation of such by-products necessitates careful reaction optimization. Strategies to improve the yield and selectivity of the Doebner reaction and related syntheses include:

Modification of Catalysts: The reaction is typically acid-catalyzed. Screening different Brønsted or Lewis acids can significantly impact the reaction outcome.

Solvent Selection: The polarity and boiling point of the solvent can influence reaction rates and selectivity.

Temperature Control: Precise control of the reaction temperature can favor the desired reaction pathway over competing side reactions.

Alternative Reagents: Recently, a "Doebner hydrogen-transfer reaction" has been developed to improve the yields for anilines bearing electron-withdrawing groups, which are typically poor substrates in the conventional Doebner reaction. nih.gov This modified approach demonstrates how uncovering the reaction mechanism can lead to significant process improvements.

Table 3: Potential By-products in Quinoline Synthesis This table is interactive. Click on the headers to sort.

Reaction Name Substrate Example Potential By-product Rationale for Formation
Doebner Reaction 2-chloro-5-aminopyridine Pyrrolidine derivative Alternative cyclization pathway at the amino group. wikipedia.org
Doebner-Miller Reaction Aniline, α,β-unsaturated carbonyl Various isomers, polymers Complex fragmentation-recombination mechanism. wikipedia.org

Based on a comprehensive search of publicly available scientific literature and chemical databases, it is not possible to provide detailed experimental data for the spectroscopic and crystallographic characterization of the specific compound "this compound" (CAS No. 7101-90-8).

While this compound is listed by several chemical suppliers, indicating its synthesis and commercial availability, dedicated research articles or database entries containing its specific Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), or Mass Spectrometry (MS) data are not accessible.

The strict requirement to focus solely on "this compound" and to include detailed research findings and data tables for each specified analytical technique cannot be fulfilled without this foundational information. Generating such an article would require access to primary research data that has not been published or made publicly available.

Therefore, the article as outlined in the prompt cannot be generated at this time due to the absence of the necessary scientific data in the public domain.

Advanced Spectroscopic and Crystallographic Characterization Methodologies in Quinoline Research

Mass Spectrometry (MS) and Coupled Techniques for Molecular Weight and Fragmentation Pattern Analysis

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) stands as a cornerstone technique for the purification and analysis of complex mixtures, as well as for the confirmation of the molecular weight of synthesized compounds. In the analysis of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate, a reversed-phase High-Performance Liquid Chromatography (HPLC) system would typically be coupled to a mass spectrometer.

The compound would be dissolved in a suitable solvent and injected into the HPLC column, often a C18 column. A solvent gradient, for instance, of water and acetonitrile (B52724) with a small percentage of formic acid to facilitate protonation, would be employed to elute the compound from the column. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property under specific chromatographic conditions and serves as an indicator of its polarity.

As the compound elutes from the column, it enters the mass spectrometer, where it is ionized. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing a mass spectrum. For this compound (C₁₂H₁₁NO₄, Molecular Weight: 233.22 g/mol ), one would expect to observe a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 234.2. The LC/MS data not only confirms the molecular weight but also assesses the purity of the sample, with the presence of a single major peak in the chromatogram indicating a high degree of purity.

Table 1: Representative LC/MS Parameters for Analysis of Quinoline (B57606) Derivatives

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC)
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 5% to 95% B over several minutes
Flow Rate 0.2 - 0.5 mL/min
MS Detector Quadrupole or Ion Trap
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range m/z 100 - 500

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules like this compound without causing significant fragmentation. In ESI-MS, a solution of the analyte is passed through a heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions of the analyte.

For this compound, analysis in positive ion mode would be expected to yield the protonated molecular ion [M+H]⁺ as the base peak. In negative ion mode, the deprotonated molecule [M-H]⁻ could also be observed. The resulting mass spectrum is typically simple and clean, making it straightforward to determine the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of a molecule by distinguishing between ions with the same nominal mass but different exact masses.

For this compound (C₁₂H₁₁NO₄), the theoretical exact mass of the monoisotopic peak [M+H]⁺ is 234.0761. HRMS analysis would be expected to provide an experimental mass very close to this theoretical value. Furthermore, HRMS can resolve the isotopic pattern of the molecule. Due to the natural abundance of isotopes like ¹³C, the mass spectrum will show a characteristic pattern of peaks corresponding to molecules containing these heavier isotopes. The observed isotopic distribution for C₁₂H₁₁NO₄ would be compared to the theoretically calculated pattern, providing a high degree of confidence in the assigned elemental formula.

Table 2: Theoretical Isotopic Distribution for the [M+H]⁺ Ion of this compound (C₁₂H₁₂NO₄⁺)

Mass (m/z)Relative Abundance (%)
234.0761100.00
235.079513.25
236.08281.63

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would need to be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays.

The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the crystallographic data, including the unit cell dimensions, space group, and the coordinates of each atom in the crystal lattice, can be determined. This provides unambiguous information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking. For a related compound, 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, the quinoline ring system was found to be approximately planar. Similar planarity would be expected for the quinoline core of this compound, with the analysis also revealing the conformation of the methoxy (B1213986) and methyl carboxylate substituents.

Table 3: Representative Crystallographic Data for a Quinoline Derivative

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.4824 (4)
b (Å) 6.9072 (2)
c (Å) 14.4978 (5)
β (°) 113.1283 (15)
Volume (ų) 1057.42 (6)
Z 4
Calculated Density (g/cm³) 1.377

Note: Data presented is for the related structure 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one and is for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the compound.

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like methanol (B129727) or ethanol (B145695), would be recorded. The quinoline ring system is a chromophore, and the presence of substituents such as the hydroxyl, methoxy, and methyl carboxylate groups will influence the wavelengths of the electronic transitions. The spectrum would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. Analysis of the λmax values and molar absorptivity coefficients provides insights into the conjugation and electronic environment of the molecule. For the parent 8-hydroxyquinoline (B1678124), characteristic absorption bands are observed, and similar features, shifted by the effects of the additional substituents, would be anticipated for this compound.

In-Depth Computational Analysis of this compound Remains a Subject for Future Research

A thorough review of scientific literature reveals a lack of specific published computational studies focused on the chemical compound this compound. While extensive theoretical research has been conducted on the broader family of quinoline derivatives, the detailed electronic and geometric properties of this particular molecule have not been elucidated through the requested computational chemistry methods.

Computational chemistry, particularly through the application of Density Functional Theory (DFT), provides profound insights into the behavior of molecules at the quantum level. Methodologies such as geometry optimization, vibrational frequency analysis, and the study of molecular orbitals are standard practice in modern chemical research. These techniques are frequently applied to novel compounds to predict their stability, reactivity, and spectral properties.

For many related quinoline structures, researchers have successfully employed DFT to calculate optimized geometries, theoretical vibrational spectra, and to analyze electronic characteristics through Frontier Molecular Orbitals (FMO), Natural Bond Orbitals (NBO), and Molecular Electrostatic Potential (MEP) maps. mdpi.comscirp.orgnih.govdergi-fytronix.com Furthermore, advanced techniques like Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) analyses are used to understand the subtle forces that govern molecular interactions. scielo.org.mx

However, the application of these specific computational tools to this compound has not been documented in the accessible scientific literature. Consequently, the data required to populate the detailed structural outline—including optimized bond lengths and angles, theoretical vibrational frequencies, HOMO-LUMO energy gaps, hyperconjugative interaction energies, electrostatic potential values, and non-covalent interaction plots—is not available.

The synthesis and study of various quinoline-2-carboxylate and 4-hydroxyquinoline (B1666331) derivatives have been reported, often including crystallographic and basic spectroscopic data. nih.govmdpi.commdpi.com These studies confirm the importance of the quinoline scaffold in medicinal and materials chemistry. Yet, a dedicated theoretical investigation into the specific electronic and structural nuances imparted by the combination of 4-hydroxy, 8-methoxy, and 2-carboxylate methyl ester substituents on the quinoline core is a gap in the current body of research.

Therefore, an article detailing the computational and theoretical investigations as specified cannot be generated at this time. Such a study would represent a novel research endeavor, requiring original calculations to be performed using specialized quantum chemistry software. The findings from such a project would be a valuable addition to the field, providing a foundational understanding of the physicochemical properties of this compound.

Computational Chemistry and Theoretical Investigations on Methyl 4 Hydroxy 8 Methoxyquinoline 2 Carboxylate Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Electron Localization Function (ELF) Studies

Theoretical investigations into the electronic structure of quinoline (B57606) derivatives often employ the Electron Localization Function (ELF) to provide a detailed picture of chemical bonding. ELF analysis is a powerful quantum chemical tool that maps the localization of electrons in a molecule, allowing for a clear distinction between different types of bonds (covalent, ionic, metallic) and non-bonding electron pairs. The function is based on the comparison of the kinetic energy density of the system with that of a uniform electron gas.

In regions where electrons are highly localized, such as in covalent bonds or lone pairs, the ELF value approaches 1. Conversely, in regions with delocalized, "gas-like" electrons, the value is closer to 0.5. For Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate, ELF studies would be expected to reveal high localization in the C-C and C-H bonds of the quinoline ring and substituent groups. Furthermore, distinct localization basins corresponding to the lone pairs on the oxygen and nitrogen atoms would be anticipated. Analysis of the ELF basins allows for a quantitative measure of electron populations in specific regions of the molecule, providing insights into its reactivity and intermolecular interaction capabilities. While specific ELF studies for this compound are not detailed in the available literature, the methodology is widely applied to similar heterocyclic systems to understand their electronic characteristics.

Molecular Dynamics Simulations for Dynamic Behavior and Reactivity Properties

Molecular dynamics (MD) simulations serve as a computational microscope to observe the time-dependent behavior of molecules, offering insights into their structural flexibility, conformational landscape, and interactions with their environment. For this compound, MD simulations would model the movements of each atom over time by solving Newton's equations of motion.

These simulations can reveal the dynamic nature of the quinoline core and its substituents. For instance, the rotational freedom of the methoxy (B1213986) and carboxylate groups can be assessed, identifying the most stable conformations and the energy barriers between them. When placed in a simulated solvent environment (e.g., water), MD can elucidate how solvent molecules arrange around the solute and the nature of the intermolecular interactions, such as hydrogen bonding with the hydroxyl and carbonyl groups. Such simulations are crucial for understanding the molecule's solubility and how its conformation might change in different media. Furthermore, by analyzing the trajectory of the simulation, regions of high atomic fluctuation can be identified, which may correlate with sites of higher reactivity.

Theoretical Studies on Tautomerism (Keto-Enol Equilibria) and Solvent Effects

The 4-hydroxyquinoline (B1666331) moiety of this compound can exist in two tautomeric forms: the enol form (4-hydroxy) and the keto form (4-oxo). Theoretical studies, typically using Density Functional Theory (DFT), are employed to investigate the equilibrium between these two forms. These calculations determine the relative energies of the tautomers to predict which form is more stable.

The stability of the keto and enol tautomers is significantly influenced by the surrounding environment, a phenomenon known as solvent effects. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of different solvents. Generally, non-polar solvents have a minimal effect on the equilibrium. However, polar solvents can preferentially stabilize one tautomer over the other. For instance, polar aprotic solvents may stabilize the more polar keto tautomer due to favorable dipole-dipole interactions. Protic solvents, like water, can form specific hydrogen bonds with the functional groups of the molecule, further influencing the tautomeric preference.

Computational studies on related 4-hydroxyquinoline derivatives have shown that the keto form is often more stable, and this preference can be enhanced by the polarity of the solvent. The equilibrium is a critical factor as the different tautomers can exhibit distinct chemical reactivity and biological activity.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry, such as quinoline derivatives, are often investigated for their nonlinear optical (NLO) properties. NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies, phases, or amplitudes. The NLO response of a molecule is determined by its hyperpolarizability.

Computational quantum chemistry is a key tool for predicting the NLO properties of new molecules before their synthesis. Using methods like DFT, researchers can calculate the key parameters that govern NLO activity, including the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. A large value for the first hyperpolarizability (β) is a primary indicator of a strong second-order NLO response, which is essential for applications like frequency doubling (second-harmonic generation).

For this compound, the presence of electron-donating groups (hydroxyl, methoxy) and the conjugated quinoline system could lead to significant intramolecular charge transfer, a key feature for enhancing NLO properties. Theoretical calculations would aim to quantify the magnitude of β and other NLO parameters to assess its potential for use in photonic and optoelectronic devices.

Correlation of Quantum Chemical Parameters with Experimental Biological and Chemical Data

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity. In modern QSAR, quantum chemical parameters calculated using methods like DFT serve as molecular descriptors to define the chemical properties of a molecule.

For this compound, a range of quantum chemical descriptors can be calculated. These include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively, which is crucial for chemical reactions and interactions with biological receptors. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): This map reveals the charge distribution and identifies regions prone to electrophilic or nucleophilic attack.

Atomic Charges: These indicate the distribution of electrons among the atoms in the molecule.

These calculated parameters can then be statistically correlated with experimental data, such as the antimicrobial or anticancer activity of a series of related quinoline derivatives. For example, a QSAR model might show that a lower LUMO energy and a higher dipole moment are correlated with increased antibacterial activity. Such models are invaluable in medicinal chemistry for understanding the mechanisms of action and for designing new, more potent compounds.

Pharmacological and Biological Activity Research of Quinoline Compounds

Antimicrobial and Antibacterial Activity Investigations

The quinoline (B57606) scaffold is a core component of many synthetic compounds with notable antibacterial properties. Investigations have explored their mechanisms of action and efficacy against a range of bacterial pathogens.

Derivatives of 4-hydroxyquinoline-3-carboxylic acid are recognized as highly effective quinolone antibiotics. nih.gov Their primary mechanism of action involves the inhibition of DNA gyrase, an essential bacterial enzyme that manages DNA topology and is crucial for DNA replication, repair, and transcription. nih.gov By targeting this enzyme, these compounds prevent the duplication of bacterial DNA, leading to bactericidal effects. nih.gov

A promising target for new antibiotics is the bacterial DNA gyrase subunit B (GyrB). nih.govnih.gov Researchers have used the 4-hydroxy-2-quinolone fragment to identify novel and potent inhibitors of GyrB. nih.govnih.gov For instance, a study identified N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as a new class of GyrB-targeted antibacterial agents, with some derivatives showing potent inhibition of S. aureus GyrB. nih.gov The 4-hydroxy-2-quinolone fragment is considered essential for this inhibitory activity. nih.gov

The antibacterial efficacy of quinoline derivatives has been evaluated against several specific bacterial strains, including the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa.

Pseudomonas aeruginosa is an opportunistic pathogen known for producing a class of 4-hydroxy-2-alkylquinolines (HAQs) that act as intercellular signal molecules in quorum sensing. nih.govnih.govresearchgate.net Some of these naturally produced HAQs, such as 4-hydroxy-2-heptylquinoline (HHQ) and 3,4-dihydroxy-2-heptylquinoline (PQS), also exhibit antibacterial activity. mdpi.comresearchgate.net

Synthetic quinoline derivatives have also demonstrated significant antibacterial properties. Studies on novel 8-hydroxyquinoline (B1678124) derivatives showed remarkable antibacterial activity against multiple strains, including P. aeruginosa, with efficacy reported to be superior to the standard antibiotic Penicillin G. nih.gov Furthermore, a series of novel 8-methoxyquinoline-2-carboxamide (B13116470) compounds incorporating a 1,3,4-thiadiazole (B1197879) moiety displayed moderate to good antibacterial efficacy against several Gram-positive and Gram-negative bacteria when compared to the reference drug Chloromycin. nih.govresearchgate.net

Quinoline Derivative ClassTarget BacteriaObserved Activity/FindingSource
8-Hydroxyquinoline DerivativesPseudomonas aeruginosaExhibited remarkable antibacterial activity, superior to Penicillin G. nih.gov
8-Methoxyquinoline-2-carboxamides (with 1,3,4-thiadiazole)Gram-negative & Gram-positive bacteriaDisplayed moderate to good antibacterial efficacy compared to Chloromycin. nih.govresearchgate.net
4-Hydroxy-2-alkylquinolines (HAQs) (e.g., HHQ, PQS)Various bacteriaNaturally produced by P. aeruginosa; possess antibacterial properties. mdpi.comresearchgate.net

Antiviral Efficacy Studies

The quinoline core structure is a key pharmacophore in the development of antiviral agents, with various derivatives showing inhibitory effects against a range of viruses, including Hepatitis B Virus (HBV), Dengue Virus (DENV), and influenza viruses.

Chronic infection with the Hepatitis B virus (HBV) remains a significant global health issue, necessitating the development of new antiviral agents. researchgate.net The persistence of the virus is linked to the stability of its covalently closed circular DNA (cccDNA), which serves as the template for viral replication. researchgate.netnih.gov

Molecular docking simulations have suggested that certain quinoline derivatives are potent inhibitors of HBV replication. nih.gov Subsequent experimental in vitro biological studies confirmed that these compounds demonstrated high inhibition of HBV replication at a concentration of 10 µM. nih.gov The mechanism of action for some antiviral agents against HBV involves inhibiting the nucleocytoplasmic export of viral mRNA. nih.gov For example, the interferon-inducible MxA protein has been shown to inhibit HBV replication at a post-transcriptional level by reducing the export of unspliced RNA. nih.gov Other research has focused on inhibitors of the viral ribonuclease H (RNaseH) activity, which is critical for the viral life cycle. nih.gov

Dengue virus, a member of the Flavivirus genus, is a major cause of morbidity and mortality in tropical and subtropical regions, yet no effective licensed antivirals are currently available to treat it. nih.govresearchgate.netnih.gov The quinoline scaffold has shown significant potential for the development of molecules with antiviral activity against DENV. nih.govresearchgate.netnih.gov

In one study, two novel quinoline derivatives were synthesized and evaluated for their activity against Dengue Virus Serotype 2 (DENV2). nih.govresearchgate.net Both compounds showed dose-dependent inhibition of DENV2 in the low and sub-micromolar range. nih.govresearchgate.net Further investigation into the mechanism revealed that these compounds were not directly virucidal. nih.govresearchgate.netnih.gov Instead, they appear to act at an early stage of the virus life cycle. nih.govresearchgate.netnih.gov A key finding was that the compounds impaired the accumulation of the viral envelope glycoprotein (B1211001) in infected cells, ultimately reducing the yield of infective virions. nih.govresearchgate.net Other research has identified 8-hydroxyquinoline derivatives as inhibitors of the DENV2 protease NS2B/NS3. nih.gov

Compound TypeVirus TargetKey FindingProposed Mechanism of ActionSource
Novel Quinoline DerivativesDengue Virus Serotype 2 (DENV2)Dose-dependent inhibition in the low and sub-micromolar range.Acts at an early stage of infection; impairs accumulation of viral envelope glycoprotein. nih.govresearchgate.netnih.gov
8-Hydroxyquinoline-aminobenzothiazole DerivativesDengue Virus Serotype 2 (DENV2)Inhibition of DENV2 protease with submicromolar potencies (IC50).Competitive inhibition of the NS2B/NS3 protease. nih.gov

Influenza viruses, belonging to the Orthomyxoviridae family, cause seasonal epidemics and occasional pandemics, creating an urgent need for new antiviral drugs. nih.gov The viral life cycle depends on a ribonucleoprotein (RNP) complex, which includes an RNA-dependent RNA polymerase (RdRp) that is a key target for antiviral agents. nih.gov

Several studies have demonstrated the potential of quinoline derivatives as anti-influenza agents. One class of derivatives, 4-[(quinolin-4-yl)amino]benzamides, has shown significant activity against influenza A/WSN/33 (H1N1), A/PR/8 (H1N1), A/HK/68 (H3N2), and influenza B virus. nih.gov The mechanism for these compounds is believed to involve interaction with the ribonucleoprotein complex. nih.gov Another study found that N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide exhibited promising antiviral activity against the influenza A H1N1 virus. nih.gov Additionally, a series of substituted aryl glycoside analogues were evaluated for their ability to prevent cytopathic effects in Madin-Darby canine kidney (MDCK) cells infected with influenza A/Hanfang/359/95(H3N2) and A/FM/1/47(H1N1), identifying a novel class of potential anti-influenza agents. mdpi.com

Antineoplastic and Anticancer Research

Inhibition of c-Myc/Max/DNA Complex Formation

The c-Myc protein is a transcription factor that plays a critical role in cell proliferation and is often overexpressed in a majority of human cancers. researchgate.netnih.gov For its function, c-Myc needs to form a heterodimer with its partner protein, Max. This c-Myc/Max complex then binds to specific DNA sequences known as E-boxes to regulate the expression of target genes involved in cell growth and division. researchgate.net Disrupting the formation of this c-Myc/Max complex or its interaction with DNA is a promising strategy for cancer therapy. researchgate.netnih.gov

While direct inhibition of c-Myc has been challenging due to its structure, several small molecules have been identified that can interfere with the c-Myc/Max interaction. nih.gov For example, a novel phenoxy-N-phenylaniline derivative has been shown to inhibit c-Myc protein and the growth of colorectal cancer cells. researchgate.net This compound was found to suppress the binding of the c-Myc/Max dimer to DNA, leading to the interference with the expression of proteins in the apoptosis pathway. researchgate.net

Another study identified a small molecule, MYCMI-6, which selectively binds to the bHLHZip domain of the Myc family of proteins. nih.gov This binding inhibits the c-Myc/Max interaction in cells and suppresses tumor growth in various cancer cell lines, particularly those with high levels of c-Myc expression, without being toxic to normal cells. nih.gov

Inhibitor TypeTargetMechanism of ActionOutcome
Phenoxy-N-phenylaniline derivativec-Myc/Max/DNA complexInhibits the binding of the c-Myc/Max dimer to DNASuppresses colorectal cancer cell proliferation and migration. researchgate.net
MYCMI-6c-Myc bHLHZip domainInhibits the interaction between c-Myc and MaxSuppresses tumor growth in cancer cell lines with high c-Myc expression and promotes apoptosis. nih.gov

Neuroprotective and Neurodegenerative Disease Research Potential

Quinoline derivatives have emerged as compounds of interest in the search for treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Their potential neuroprotective effects are often linked to their antioxidant properties and their ability to chelate metal ions, which are implicated in the pathology of these diseases. nih.gov The 4-hydroxyquinoline (B1666331) scaffold, in particular, is a core component of kynurenic acid (KYNA), a naturally occurring metabolite in the human body that is known to have neuroprotective properties. nih.gov

Studies have investigated various 4-hydroxyquinoline derivatives for their potential cytotoxic effects against cancer cells, with some showing selective toxicity towards resistant cancer cells while being less harmful to normal cells. nih.gov This selectivity is a crucial aspect of developing safer therapeutic agents. Furthermore, certain methoxy (B1213986) quinoline derivatives have been evaluated for their potential as anti-Alzheimer agents, with some showing promising acetylcholinesterase (AChE) inhibitory activity. researchgate.net AChE inhibitors are a class of drugs used to manage the symptoms of Alzheimer's disease.

The neuroprotective potential of some quinoline derivatives is also attributed to their ability to regulate the body's antioxidant systems and inhibit inflammation and apoptosis, as demonstrated in a rat model of cerebral ischemia/reperfusion. bgu.ac.il

Antioxidant and Free Radical Scavenging Activity Studies

The quinoline ring system is a structural feature found in numerous compounds, both natural and synthetic, that exhibit antioxidant properties. researchgate.net The antioxidant activity of these derivatives is significant due to the damaging role of free radicals in biological systems. researchgate.net

Mechanisms of Oxidation Inhibition and Correlation with Quantum Chemical Parameters

The antioxidant activity of quinoline derivatives can be attributed to their ability to donate a hydrogen atom or a single electron to scavenge free radicals. nih.gov Theoretical studies using quantum chemical parameters, such as ionization potential and bond dissociation energies, have been employed to predict the antioxidant potential of these compounds. nih.gov Such computational approaches help in identifying the most promising candidates for further experimental investigation. nih.gov

The antioxidant efficiency of some quinoline derivatives has been found to be comparable to or even better than that of Trolox, a well-known antioxidant standard, though generally less potent than ascorbic acid. nih.gov The presence of hydroxyl groups on the quinoline structure, as seen in 8-hydroxyquinoline derivatives, can contribute to their antioxidant and radical scavenging capabilities. researchgate.net

Enzyme Inhibition Studies

The quinoline scaffold is a versatile structure found in inhibitors of a wide range of enzymes. For instance, 4-hydroxyquinolines have been investigated as potential cytotoxic agents, and their derivatives have shown inhibitory activity against various enzymes. nih.gov The 8-hydroxyquinoline moiety is a known metal-binding pharmacophore and has been utilized in the design of inhibitors for metalloenzymes. nih.gov

Derivatives of 8-hydroxyquinoline have been shown to inhibit enzymes such as histone demethylases by binding to the iron in the active site. nih.gov For example, 5-carboxy-8-hydroxyquinoline has been identified as a potent broad-spectrum inhibitor of 2-oxoglutarate-dependent oxygenases. nih.gov Furthermore, tacrine-quinoline hybrids have been developed as multi-target inhibitors for Alzheimer's disease therapy, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com The nature and position of substituents on the quinoline ring have been found to be critical in modulating the inhibitory activity of these compounds. mdpi.com

Enzyme TargetQuinoline ScaffoldType of InhibitionExample Finding
Histone Demethylases8-HydroxyquinolineMetal chelation at the active site5-carboxy-8-hydroxyquinoline acts as a broad-spectrum inhibitor. nih.gov
Acetylcholinesterase (AChE)Tacrine-Quinoline HybridsDual binding to catalytic and peripheral anionic sites8-aminoquinoline derivatives showed strong inhibitory activities. mdpi.com
Butyrylcholinesterase (BuChE)Tacrine-Quinoline HybridsDual binding to catalytic and peripheral anionic sites5-fluoro substitution on the 8-hydroxyquinoline ring led to the most potent inhibition. mdpi.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Research into the inhibitory effects of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is not extensively documented in publicly available scientific literature. While the broader class of quinoline derivatives has been investigated for potential neuroprotective roles, including the inhibition of these key enzymes in cholinergic pathways, specific empirical data, such as IC50 values for this particular compound, are not readily found.

The inhibition of AChE and BuChE is a critical area of investigation, particularly in the context of neurodegenerative diseases like Alzheimer's. These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), and their inhibition can lead to increased acetylcholine levels in the brain, which is a therapeutic strategy for managing cognitive symptoms. Although numerous quinoline-based compounds have been synthesized and evaluated for their anti-cholinesterase activity, specific research detailing the efficacy and selectivity of this compound in this regard is yet to be published.

Further studies are required to determine if this compound possesses any significant inhibitory activity against AChE or BuChE and to understand the structure-activity relationships that would govern such interactions.

Lipoxygenase (LOX) Inhibition and Anti-Inflammatory Potential

The potential of this compound as a lipoxygenase (LOX) inhibitor and its associated anti-inflammatory properties have not been specifically detailed in the available scientific research. Lipoxygenases are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. As such, the inhibition of LOX is a key target for the development of new anti-inflammatory drugs.

While the quinoline scaffold is a common feature in many compounds with diverse biological activities, including anti-inflammatory effects, direct evidence and quantitative data (e.g., IC50 values) for the LOX inhibitory capacity of this compound are currently unavailable in the literature. The anti-inflammatory potential of a compound is often linked to its ability to modulate various enzymatic pathways involved in the inflammatory cascade. Without specific studies on this particular molecule, its efficacy as an anti-inflammatory agent remains speculative. Future research would be necessary to explore the interaction of this compound with lipoxygenase and to evaluate its potential as an anti-inflammatory agent.

Antifungal and Antitubercular Activity Assessments

The antifungal and antitubercular activities of this compound have not been specifically reported in the reviewed scientific literature. The broader class of 8-hydroxyquinolines has been recognized for its antimicrobial properties, which are often attributed to the ability of the 8-hydroxyquinoline scaffold to chelate metal ions essential for microbial growth and enzymatic function.

In the context of antifungal activity, various derivatives of 8-hydroxyquinoline have demonstrated efficacy against a range of fungal pathogens. However, specific minimum inhibitory concentration (MIC) values for this compound against common fungal strains are not documented.

Similarly, the antitubercular potential of the 8-hydroxyquinoline core structure has been a subject of interest in the search for new drugs against Mycobacterium tuberculosis. Structure-activity relationship studies on related compounds have provided insights into the features that may contribute to antimycobacterial activity. Nevertheless, there is a lack of published data specifically assessing the effectiveness of this compound against M. tuberculosis. Therefore, its potential as an antifungal or antitubercular agent remains to be experimentally validated.

Herbicidal Properties and Photosynthesis Inhibition Research

Specific research detailing the herbicidal properties and the ability of this compound to inhibit photosynthesis is not available in the current body of scientific literature. The quinoline core is present in some compounds that have been investigated for herbicidal activity, often by targeting key biological processes in plants, such as photosynthesis.

The inhibition of photosynthesis, particularly at the level of Photosystem II (PSII), is a common mechanism of action for many commercial herbicides. While some quinoline derivatives have been shown to interfere with photosynthetic electron transport, there is no specific data, such as IC50 values for the inhibition of oxygen evolution in chloroplasts, for this compound.

Consequently, the potential of this specific compound as a herbicide and its mode of action related to photosynthesis inhibition are currently unknown. Experimental screening and detailed mechanistic studies would be required to ascertain any herbicidal effects and to determine if it targets the photosynthetic apparatus.

Structure Activity Relationship Sar Analysis and Rational Molecular Design

Influence of Substituent Effects on Biological Activity Profiles

The biological activity of quinoline (B57606) derivatives is significantly influenced by the electronic properties of their substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the quinoline ring system, thereby affecting interactions with biological targets. mdpi.comnih.gov

In Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate, the substituents exert distinct electronic effects:

8-Methoxy Group: The methoxy (B1213986) group (-OCH₃) at the C8 position is a strong electron-donating group. It increases the electron density of the aromatic ring system through resonance, which can enhance the stability of complexes with biological targets and potentially increase catalytic or inhibitory activity. mdpi.com

4-Hydroxy Group: The hydroxyl group (-OH) at the C4 position also acts as an electron-donating group.

2-Methyl Carboxylate Group: The methyl carboxylate group (-COOCH₃) at the C2 position is an electron-withdrawing group. EWGs can decrease the electron density at a coordination site, which might decrease the stability of a potential metal complex and its associated activity. mdpi.com The presence of EWGs on an anilide ring of certain quinoline derivatives has been shown to positively influence antiviral activity. nih.gov

The balance between the electron-donating methoxy and hydroxyl groups and the electron-withdrawing carboxylate group creates a unique electronic distribution across the molecule that is crucial for its specific biological profile.

Table 1: Electronic Effects of Substituents on the Quinoline Ring

Substituent Position Electronic Effect Potential Impact on Activity
Methoxy (-OCH₃) C8 Electron-Donating (EDG) May increase electron density at coordination sites, enhancing binding. mdpi.com
Hydroxy (-OH) C4 Electron-Donating (EDG) Contributes to increased electron density and potential for hydrogen bonding.

Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a key physicochemical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comnih.gov It governs the ability of a molecule to passively diffuse across biological membranes, such as the cell membrane. mdpi.comnih.gov For quinoline derivatives, lipophilicity has been shown to be a critical factor in their biological activity. nih.gov

The lipophilicity of this compound is a composite of the contributions from its core quinoline structure and its functional groups:

Quinoline Core: The bicyclic aromatic system provides a baseline level of lipophilicity.

Methoxy and Methyl Groups: These groups generally increase lipophilicity.

Hydroxy and Carboxylate Groups: These polar groups tend to decrease lipophilicity and increase water solubility.

Studies on other quinoline derivatives have demonstrated a direct correlation between lipophilicity and biological response. For instance, in a series of 8-hydroxyquinoline-2-carboxanilides, antiviral activity was found to increase linearly with increasing lipophilicity. nih.gov Therefore, optimizing the lipophilicity of this compound by modifying its substituents could be a key strategy for enhancing its therapeutic potential.

Identification of Pharmacophores and Essential Binding Motifs

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a well-established metal-binding pharmacophore (MBP) used in the development of metalloenzyme inhibitors. nih.govacs.orgnih.gov It binds to transition metal ions through its oxygen and nitrogen donor atoms. nih.gov While the subject compound is a 4-hydroxyquinoline (B1666331), the principle of chelation by adjacent heteroatoms remains relevant. The arrangement of the 4-hydroxyl group and the nitrogen atom at position 1 in the quinoline ring forms a potential metal-binding site. This motif is crucial for the inhibition of metalloenzymes, which are involved in a wide array of diseases. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org It is widely used in drug design to predict how a ligand, such as this compound, might interact with the binding site of a protein receptor.

Molecular docking simulations can provide valuable information about the potential therapeutic targets of a compound. For example, docking studies on derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have suggested their potential as inhibitors of Hepatitis B Virus (HBV) replication by predicting their binding to the HBV capsid protein. researchgate.netnih.gov

For this compound, docking simulations would involve:

Target Identification: Selecting a potential protein target based on the activities of structurally similar compounds.

Docking Simulation: Using computational software to place the molecule into the binding site of the target protein in various conformations.

Scoring and Analysis: Calculating the binding affinity (a measure of how tightly the ligand binds to the protein) for each conformation. The results predict the most likely binding mode and the strength of the interaction.

These simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the receptor's active site. rsc.org This information is instrumental in rational drug design, guiding the synthesis of new analogues with improved potency and selectivity.

Table 2: Summary of Compound Names

Compound Name
This compound
8-hydroxyquinoline
4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate

Identification of Key Interacting Residues in Target Proteins

While specific target proteins for this compound are not extensively documented, studies on analogous compounds provide valuable insights into potential interactions. For instance, 8-hydroxyquinoline derivatives are known to act as inhibitors of histone demethylases. nih.gov Crystallographic studies of 5-carboxy-8-hydroxyquinoline in complex with the JMJD2A histone demethylase reveal that the quinoline-nitrogen and the 8-hydroxy group coordinate with a metal ion (such as Ni(II) or Fe(II)) in the active site. nih.gov The carboxyl group at position 5 was found to interact with the side chains of Lys206 and Tyr132. nih.gov

Extrapolating from this, the 4-hydroxy group and the nitrogen atom of the quinoline ring in this compound could potentially chelate a metal ion within the active site of a target metalloenzyme. The methoxy group at position 8 and the methyl carboxylate at position 2 would then likely be involved in forming hydrophobic and hydrogen bond interactions with surrounding amino acid residues, influencing the compound's binding affinity and selectivity.

Molecular docking simulations of related 4-hydroxyquinoline-3-carboxylate derivatives have shown potential inhibitory activity against Hepatitis B Virus (HBV) replication by interacting with the HBV capsid protein. nih.gov Similarly, derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have been investigated as inhibitors of bacterial DNA gyrase. nih.gov These studies suggest that the core quinoline structure serves as a crucial scaffold for interaction with various protein targets.

Principles for the Design of Multi-Target Agents

The development of multi-target agents is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov The quinoline scaffold is an attractive starting point for designing such agents due to its inherent ability to interact with multiple biological targets. mdpi.commdpi.com

The design principles for multi-target agents based on the this compound structure would involve modifying its substituents to engage with different target proteins simultaneously. For example, incorporating moieties known to interact with one target can be combined with features that bind to another.

A study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides demonstrated their potential as anticancer agents by inhibiting phosphatidylinositol 3-kinase (PI3Kα). mdpi.com This suggests that modifications at the 2-position, such as converting the methyl carboxylate to a carboxamide, could introduce interactions with additional targets.

The concept of creating hybrid molecules is another key principle. This involves linking the quinoline core to other pharmacophores. For instance, hybrid compounds of 4-hydroxy-2-quinolinone with cinnamic or benzoic acid derivatives have been synthesized and shown to possess both antioxidant and lipoxygenase (LOX) inhibitory activities. mdpi.com This dual activity classifies them as multi-target agents.

When designing multi-target agents, it is crucial to consider the potential for overlapping pharmacophores, where a single structural feature can interact with multiple targets. A careful selection of target combinations, possibly those with similar binding sites, can enhance the success of designing effective multi-target drugs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are instrumental in predicting the activity of new compounds and optimizing lead structures. nih.gov

While specific QSAR studies on this compound are not available in the reviewed literature, QSAR models have been developed for related quinoline derivatives. For instance, a QSAR study was conducted on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors to combat multidrug resistance in cancer. nih.gov This study utilized various 2D and 3D molecular descriptors to correlate the chemical structures with their inhibitory activity. nih.gov

Such molecular descriptors typically include electronic, steric, and hydrophobic parameters. For this compound, key descriptors would likely include:

LogP: A measure of lipophilicity, which influences cell permeability and binding to hydrophobic pockets in proteins.

Molecular Weight and Shape Indices: These describe the size and geometry of the molecule.

Electronic Properties: Such as the distribution of charges and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which are important for electrostatic and orbital-based interactions.

A hypothetical QSAR study on a series of analogs of this compound could reveal the quantitative impact of modifying the substituents at positions 2, 4, and 8 on a specific biological activity. For example, it could determine the optimal size and electronic nature of the ester group at position 2 or the ideal substituent at the 8-position to maximize potency.

Table of Key Molecular Descriptors for QSAR Analysis

Descriptor Type Examples Potential Influence on Activity
Electronic Dipole Moment, Partial Charges, HOMO/LUMO Energies Governs electrostatic interactions, hydrogen bonding capacity, and reactivity.
Steric Molecular Volume, Surface Area, Shape Indices Affects how the molecule fits into a binding site.
Hydrophobic LogP, Molar Refractivity Influences membrane permeability and hydrophobic interactions with the target.

| Topological | Connectivity Indices, Wiener Index | Describes the branching and connectivity of the molecular structure. |

Potential Applications and Translational Research Directions

Development of Novel Therapeutic Agents

The quinoline (B57606) ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. nih.govmdpi.comfrontiersin.org

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structures that require modification to achieve better efficacy, selectivity, or pharmacokinetic parameters. The identification of a lead compound is a crucial first step in the drug discovery process.

For a compound like Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate, its structural similarity to other biologically active 4-hydroxyquinolines makes it a candidate for investigation. nih.govresearchgate.net Optimization strategies are then employed to refine the lead compound into a viable drug candidate. These strategies often involve modifying the molecule's structure to improve its interaction with its biological target.

Key Optimization Strategies:

StrategyDescriptionPotential Application to the Compound
Structure-Activity Relationship (SAR) Studies Involves synthesizing and testing a series of analogues to determine which functional groups are crucial for biological activity.Modifications could include altering the ester group, changing the position or nature of the methoxy (B1213986) group, or substituting other parts of the quinoline ring to enhance target binding.
Pharmacophore Modeling Identifies the essential three-dimensional arrangement of functional groups responsible for a drug's biological activity.This can guide the design of new molecules with improved potency and reduced side effects.
Prodrug Approach A biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active drug.The methyl ester group could be modified to create a prodrug with improved solubility or bioavailability. google.com
Computational Chemistry Uses molecular modeling and simulations to predict how a compound will interact with its target, guiding the design of more effective drugs. mdpi.comDocking studies could predict the binding affinity of the compound to various enzymes or receptors.

Once a lead compound is identified, the primary goals of optimization are to enhance its efficacy (the ability to produce a desired therapeutic effect) and selectivity (its ability to act on a specific target without affecting other molecules in the body). High selectivity is critical for minimizing off-target side effects.

For quinoline derivatives, strategies to enhance these properties include:

Targeted Structural Modifications : Minor changes to the compound's structure can significantly impact how it binds to its target. For instance, adding or modifying side chains can exploit specific pockets in a target protein, increasing binding affinity and selectivity. mdpi.com The introduction of specific substituents can also enhance water solubility and antiproliferative action. frontiersin.org

Hybrid Molecule Design : This involves combining the quinoline scaffold with another pharmacophore to create a hybrid molecule with dual or enhanced activity. frontiersin.org

Formulation Strategies : Improving the delivery of the compound to its target site in the body can enhance efficacy. This can involve developing novel formulations that protect the drug from degradation or improve its absorption.

While the quinoline framework is a fertile ground for therapeutic innovation, specific research focused on this compound as a lead compound is still in nascent stages. Future studies are needed to fully elucidate its biological activity and therapeutic potential.

Role in Agrochemical Development (e.g., Herbicides, Coccidiostats)

The quinoline scaffold is not only significant in medicine but also in agriculture. Quinoline derivatives have been investigated and developed as pesticides, including fungicides, herbicides, and insecticides. nih.govnih.gov For instance, certain 4-hydroxyquinoline-3-carboxylates have been patented for their high level of anti-coccidial activity, which is crucial for preventing coccidiosis in poultry. google.com

The biological activity of these compounds in an agricultural context often stems from their ability to interfere with essential biological processes in pests or weeds. While extensive research has been conducted on various quinoline derivatives, public domain research specifically detailing the application of this compound as a herbicide or coccidiostat is limited. However, its structural similarity to known agrochemically active quinolines suggests it could be a candidate for screening and further investigation in this field. researchgate.net

Materials Science Applications (e.g., Antioxidant Additives in Lubricating Greases)

In materials science, antioxidants are crucial additives used to prevent the degradation of organic materials, such as lubricants, plastics, and fuels, which are exposed to oxygen and heat. scirp.org The oxidation of lubricating greases can lead to a loss of performance and damage to machinery.

Phenolic compounds are widely used as antioxidants in lubricants because they can donate a hydrogen atom to terminate the free-radical chain reactions that drive oxidation. scirp.org The 4-hydroxyquinoline (B1666331) structure is chemically similar to a phenol. Research has shown that synthetic 4-hydroxy quinolinone derivatives can act as effective antioxidants in lubricating grease. scirp.org The efficiency of these compounds is often enhanced by the presence of hydroxyl and alkyl groups.

Chelating Agent Research

Chelating agents are chemical compounds that can form multiple bonds to a single metal ion, effectively "grabbing" it. This property is vital in various fields, from medicine, where they are used to treat heavy metal poisoning, to biology, where they play a role in metal transport. The 8-hydroxyquinoline (B1678124) moiety is a well-known and potent bidentate chelating agent, capable of binding to a wide range of metal ions through its phenolic oxygen and pyridine (B92270) nitrogen atoms. mdpi.comtandfonline.comdovepress.com

In the microbial world, specific chelating agents are produced to acquire essential metal ions from the environment.

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to transport iron across cell membranes.

Molybdophores are analogous compounds that are specific for molybdenum, an essential trace element for most organisms as a cofactor in various enzymes.

Research on 8-hydroxyquinoline-2-carboxylic acid (8-HQA), a very close structural analogue of this compound, has shown that it is produced in the gut of certain insect larvae where it is proposed to act as a siderophore due to its excellent iron-chelating properties. nih.govnih.gov Furthermore, studies have investigated the interaction of 8-HQA with molybdate, the primary form of molybdenum in aqueous environments, to understand its potential role as a molybdophore. nih.govresearchgate.net

Given that this compound shares the core 8-hydroxyquinoline-2-carboxylate structure responsible for chelation, it is a strong candidate for similar research. The methoxy group at the 8-position may modulate its chelating affinity, selectivity for different metal ions, and its solubility, which are key parameters for its potential function as a molybdophore or siderophore.

Bifunctional Chelators in Radiopharmaceutical Applications

The development of targeted radiopharmaceuticals for diagnostic imaging and therapy relies on the effective and stable chelation of a radionuclide by a bifunctional chelator (BFC). A BFC is a molecule with two key components: a strong metal-binding ligand and a reactive functional group that allows for covalent attachment to a targeting biomolecule, such as a peptide or antibody. The 8-hydroxyquinoline (8HQ) scaffold, a core component of this compound, has emerged as a promising platform for the design of novel BFCs in radiopharmaceutical applications.

The inherent ability of 8-hydroxyquinoline to form stable complexes with a variety of metal ions makes it an attractive candidate for chelating radiometals used in nuclear medicine. nih.govresearchgate.netscispace.comrroij.com The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group work in concert to coordinate with a metal ion, forming a stable chelate ring. This bidentate chelation is a fundamental property that can be harnessed for the development of radiopharmaceuticals.

Research into 8-hydroxyquinoline derivatives has demonstrated their potential in the development of radiotracers for Positron Emission Tomography (PET), a powerful in vivo imaging technique. For instance, various 4-oxo-quinoline derivatives containing an 8-methoxy group have been synthesized and radiolabeled with carbon-11 (B1219553) ([¹¹C]), a positron-emitting radionuclide. researchgate.netnih.gov One such compound, N-(1-adamantyl)-1-(2-ethoxyethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide ([¹¹C]RS-016), was developed as a potential PET tracer for imaging the cannabinoid type 2 (CB2) receptor, which is involved in neuroinflammation. researchgate.netnih.gov The successful radiosynthesis and evaluation of these compounds underscore the utility of the 8-methoxyquinoline (B1362559) scaffold in designing molecules that can be labeled with PET isotopes.

To function as a bifunctional chelator, the 8-hydroxyquinoline core must be modified to include a reactive functional group for conjugation to a targeting vector. This can be achieved through synthetic chemistry, allowing for the introduction of functionalities such as isothiocyanates, carboxylic acids, or other active esters at various positions on the quinoline ring. These functionalized 8-hydroxyquinoline derivatives can then be coupled to biomolecules that specifically target diseased tissues, such as tumors.

The choice of radionuclide is critical in the design of a radiopharmaceutical. The 8-hydroxyquinoline scaffold has shown versatility in chelating various radiometals. Gallium-68 (⁶⁸Ga), a generator-produced positron emitter with a convenient half-life, is of particular interest for PET imaging. nih.govnih.govresearchgate.netresearchgate.netmdpi.com The development of 8-hydroxyquinoline-based BFCs for ⁶⁸Ga could lead to new classes of PET imaging agents. The design of such chelators would aim for rapid and stable complexation of ⁶⁸Ga under mild conditions to facilitate the preparation of the radiopharmaceutical.

The table below summarizes key aspects of research related to the 8-hydroxyquinoline scaffold in radiopharmaceutical development, highlighting the potential for compounds like this compound to be adapted for such applications.

Chelator ScaffoldRadionuclideApplicationKey Findings
8-Methoxy-4-oxo-quinolineCarbon-11 ([¹¹C])PET Imaging of CB2 ReceptorsSuccessful radiosynthesis and specific binding in preclinical models. researchgate.netnih.gov
8-HydroxyquinolineGeneralMetal ChelationForms stable complexes with a wide range of metal ions. nih.govresearchgate.netscispace.comrroij.com
Generic Bifunctional ChelatorsGallium-68 (⁶⁸Ga)PET ImagingHigh demand for chelators that efficiently complex ⁶⁸Ga for clinical applications. nih.govnih.govresearchgate.netresearchgate.netmdpi.com

While direct studies on this compound as a bifunctional chelator are not yet prominent in the literature, the foundational research on related 8-hydroxyquinoline and 8-methoxyquinoline derivatives provides a strong rationale for its potential in this area. Future research could focus on functionalizing this specific molecule to create novel bifunctional chelators for a range of diagnostic and therapeutic radiometals.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis of quinoline derivatives typically employs classical protocols like Gould–Jacob or Pfitzinger reactions, which involve cyclization of anilines with β-keto esters or ketones. For this compound, functionalization at the 4-hydroxy and 8-methoxy positions requires careful protection/deprotection strategies. Transition metal catalysis (e.g., Pd-mediated coupling) can introduce carboxylate groups at position 2. Reaction optimization should include:
  • Temperature control (80–120°C) to avoid decarboxylation.
  • Solvent selection (e.g., DMF for polar intermediates, toluene for cyclization).
  • Use of anhydrous conditions to prevent hydrolysis of the methyl ester .
    Data Table : Common Byproducts and Mitigation Strategies
ByproductSourceMitigation
Decarboxylated quinolineHigh temperatureUse lower temp (≤100°C)
Demethylation productsAcidic conditionsNeutral pH buffers

Q. How can purity and structural integrity be validated post-synthesis?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to isolate impurities.
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy δ ~3.8–4.0 ppm, hydroxyl δ ~10–12 ppm).
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.
  • Melting Point Analysis : Compare with literature values (±2°C tolerance) .

Q. What crystallographic tools are recommended for confirming molecular structure?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, ensuring R-factor <5%. Preprocessing with WinGX or OLEX2 aids in data integration.
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize bond angles/distortions, particularly at the carboxylate and methoxy groups .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the solid-state packing of this compound?

  • Methodological Answer : Graph-set analysis (as per Etter’s rules) reveals:
  • Intramolecular H-bonds : Between 4-hydroxy and adjacent carbonyl (O–H···O=C, graph set S(6) ).
  • Intermolecular H-bonds : Chains (C(6)) via methoxy O–H···O interactions, stabilizing layered packing.
  • Tools : Mercury CSD for topology analysis; SHELXL for refining H-bond parameters (D–A distances: 2.6–3.0 Å) .

Q. What analytical strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer :
  • Case Example : If NMR suggests free hydroxyl but SCXRD shows H-bonded O–H:
  • Variable-Temperature NMR : Detect dynamic H-bonding (signal broadening at low temps).
  • DFT Calculations : Optimize gas-phase vs. solid-state geometries (e.g., Gaussian09 with B3LYP/6-31G*).
  • Cross-Validation : Overlay experimental (PXRD) and simulated (Mercury) patterns to confirm polymorphism .

Q. How does the electronic environment of the quinoline core affect reactivity in downstream functionalization?

  • Methodological Answer :
  • Electrostatic Potential Maps : Compute using Multiwfn to identify nucleophilic (4-hydroxy) vs. electrophilic (2-carboxylate) sites.
  • Experimental Probes :
  • Electrophilic Aromatic Substitution : Nitration at position 5/7 (directed by methoxy).
  • Photostability : UV-Vis (λmax ~320 nm) monitors degradation under light; use amber vials for storage .

Q. What strategies stabilize the compound under physiological conditions for bioactivity studies?

  • Methodological Answer :
  • pH Buffering : Maintain pH 6–8 to prevent ester hydrolysis (monitored via LC-MS).
  • Lyophilization : For aqueous solutions, add trehalose (5% w/v) as a cryoprotectant.
  • Degradation Pathways :
ConditionMajor DegradantPrevention
Acidic pH4-hydroxyquinolineNeutral buffers
UV LightRadical byproductsLight-blocking containers

Comparative Analysis of Analogues

Q. How do structural modifications (e.g., 6-methoxy vs. 8-methoxy) alter physicochemical properties?

  • Methodological Answer :
  • LogP Comparison :
DerivativeLogP (Calculated)
8-methoxy2.1
6-methoxy1.8
  • Solubility : 8-methoxy shows lower aqueous solubility (0.5 mg/mL) due to increased hydrophobicity.
  • Bioavailability : MDCK cell assays quantify permeability differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.